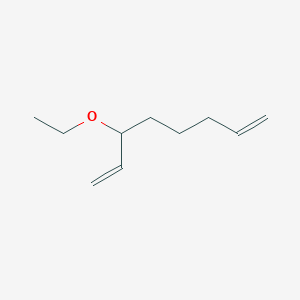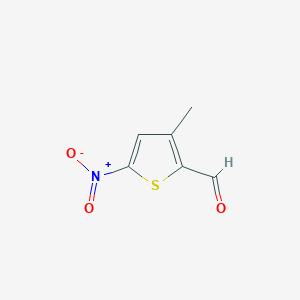
3-Methyl-5-nitrothiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitrothiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and an aldehyde group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Methyl-5-nitrothiophene-2-carbaldehyde, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Additionally, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts, such as palladium complexes, and environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, are common in industrial settings .
化学反応の分析
Types of Reactions
3-Methyl-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Methyl-5-nitrothiophene-2-carboxylic acid.
Reduction: 3-Methyl-5-aminothiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-Methyl-5-nitrothiophene-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the nitro group.
5-Nitro-2-thiophenecarboxaldehyde: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to similar compounds.
特性
CAS番号 |
36034-94-3 |
|---|---|
分子式 |
C6H5NO3S |
分子量 |
171.18 g/mol |
IUPAC名 |
3-methyl-5-nitrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
InChIキー |
POPDUFXKFQCSPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


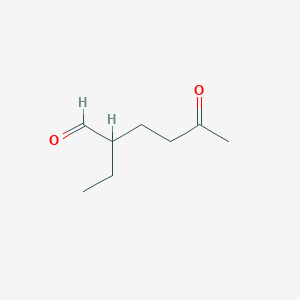
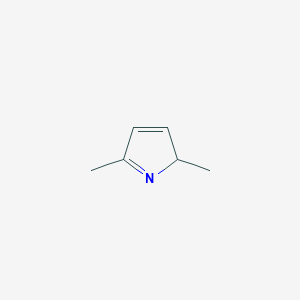
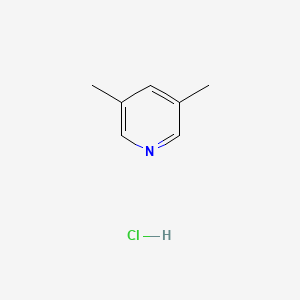
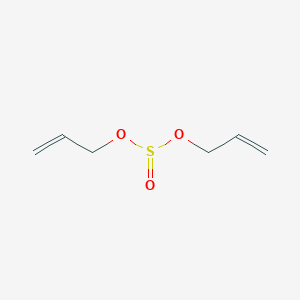
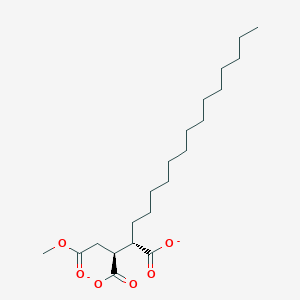
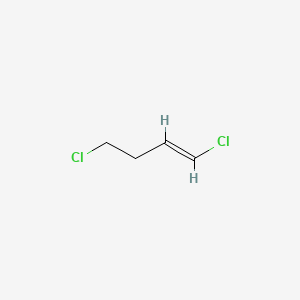
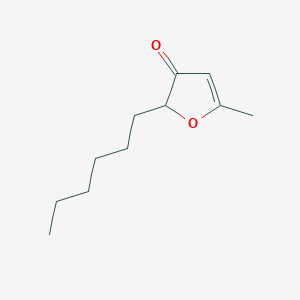
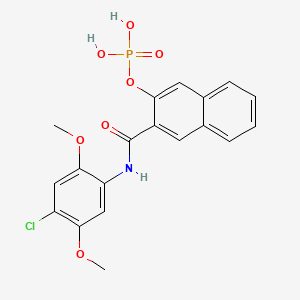

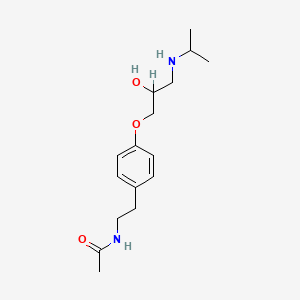


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
